

# Application Notes: Intrathecal Administration of Sendide in Mice

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## Compound of Interest

Compound Name: Sendide

Cat. No.: B15618908

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## Introduction

**Sendide** is a synthetic peptide analog of the endogenous neuropeptide Neuromedin S, designed to exhibit high affinity and selectivity for the Neuromedin S Receptor 2 (NMSR2), a G-protein coupled receptor (GPCR) expressed in the dorsal horn of the spinal cord. Intrathecal (IT) administration allows for the direct delivery of **Sendide** to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and enabling targeted engagement with spinal receptors involved in nociceptive signaling.<sup>[1][2]</sup> These application notes provide a comprehensive overview, experimental protocols, and performance data for the intrathecal administration of **Sendide** in mice to study its potential as a central analgesic.

## Mechanism of Action

Upon binding to NMSR2 on postsynaptic dorsal horn neurons, **Sendide** is hypothesized to activate a G $\alpha$ i-coupled signaling cascade. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity.<sup>[3]</sup> Specifically, the signaling pathway is thought to enhance the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels (VGCCs). This combined action results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, thereby dampening the transmission of pain signals to higher brain centers.

## Experimental Protocols

### Protocol 1: Preparation of Sendide for Intrathecal Injection

- **Reconstitution:** Reconstitute the lyophilized **Sendide** peptide in sterile, pyrogen-free 0.9% saline to create a 1 mg/mL stock solution.
- **Aliquot and Storage:** Aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
- **Working Solution Preparation:** On the day of the experiment, thaw an aliquot of the stock solution on ice. Dilute the stock solution with sterile 0.9% saline to the desired final concentrations (e.g., 0.1, 0.3, and 1.0 µg/5 µL). Keep the working solutions on ice until use.

### Protocol 2: Intrathecal Injection Procedure in Mice[4][5][6]

This protocol is adapted from established methods for direct intrathecal injection in awake or lightly anesthetized mice.[4][5]

- **Animal Preparation:** Use adult male C57BL/6 mice (20-25 g). Shave the fur over the lower back and lumbosacral region 24 hours prior to injection.[6]
- **Anesthesia (if applicable):** For anesthetized injections, induce anesthesia with 3% isoflurane and maintain at 1.5-2% during the procedure.[5]
- **Positioning:** Position the mouse in a prone position with its spine arched to maximize the intervertebral space.[5][7]
- **Injection Site Identification:** Palpate the pelvic girdle and identify the L5-L6 intervertebral space, which is typically located just above the iliac crests.[4][5]
- **Injection:**
  - Use a 30-gauge needle attached to a 25 µL Hamilton syringe.[6]
  - Insert the needle vertically into the center of the identified L5-L6 intervertebral space.[4]

- A characteristic tail-flick is a reliable indicator of successful entry into the intrathecal space.  
[4][7]
- Inject a total volume of 5 µL slowly over 10-15 seconds.
- Hold the needle in place for an additional 10 seconds to prevent leakage before slowly withdrawing it.[4]
- Recovery: Place the mouse in a clean cage for recovery and monitor for any signs of motor impairment.

## Protocol 3: Assessment of Analgesic Effects (Hot Plate Test)[8][9][10][11]

- Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.[8]
- Baseline Measurement: Before intrathecal injection, place each mouse on the hot plate apparatus, maintained at a constant temperature of  $52 \pm 0.5^{\circ}\text{C}$ , and record the baseline latency to a nocifensive response (e.g., hind paw licking, shaking, or jumping).[9][8][10] A cut-off time of 30 seconds is used to prevent tissue damage.[8]
- Post-Injection Testing: At various time points after intrathecal injection of **Sendide** or vehicle (e.g., 15, 30, 60, and 120 minutes), place the mice back on the hot plate and measure the response latency.
- Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula:  $\%MPE = [(Post\text{-}drug\text{ latency} - Baseline\text{ latency}) / (Cut\text{-}off\text{ time} - Baseline\text{ latency})] \times 100$ .

## Protocol 4: Cerebrospinal Fluid (CSF) Collection for Pharmacokinetic Analysis[12][13][14][15]

- Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame.[11]
- Surgical Exposure: Make a midline skin incision on the back of the neck to expose the underlying muscles. Carefully dissect the muscles to reveal the cisterna magna membrane.

[12][11]

- CSF Collection:
  - Use a glass capillary tube attached to a micromanipulator.[12]
  - Carefully puncture the cisterna magna membrane with the capillary. CSF will be drawn into the capillary via capillary action or gentle negative pressure.[13][12]
  - Collect approximately 5-10  $\mu$ L of CSF.[14]
- Sample Processing: Immediately transfer the CSF to a low-protein-binding tube containing a protease inhibitor cocktail and store at -80°C until analysis by LC-MS/MS.[12]

## Data Presentation

### Table 1: Dose-Response of Intrathecal Sendide on Thermal Latency (Hot Plate Test)

Data represents the peak analgesic effect observed 30 minutes post-injection.

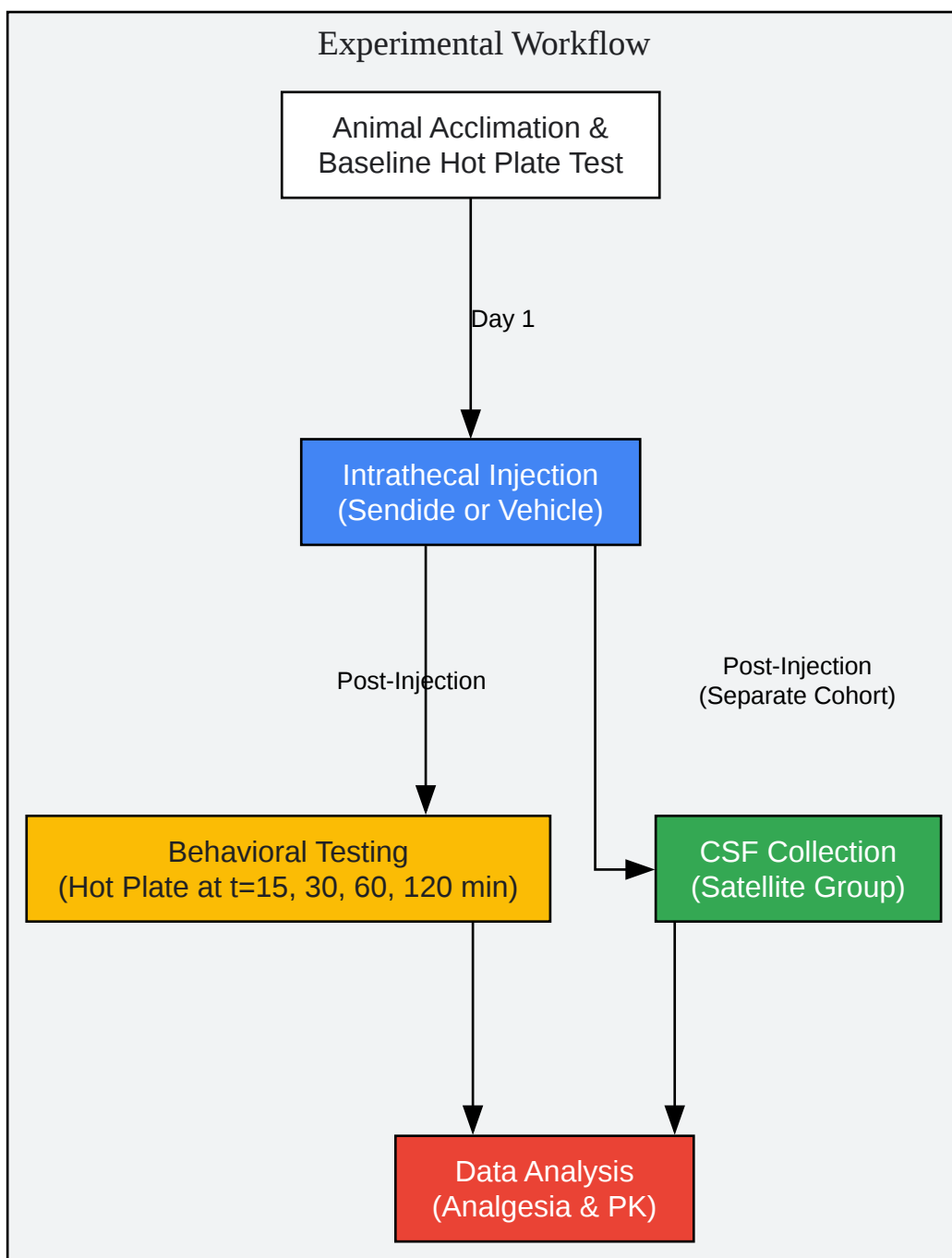
Treatment Group (n=8)	Dose ( $\mu$ g)	Paw Withdrawal Latency (seconds) (Mean $\pm$ SEM)	% Maximum Possible Effect (%MPE)
Vehicle (Saline)	-	12.5 $\pm$ 0.8	5.2%
Sendide	0.1	18.2 $\pm$ 1.1*	35.6%
Sendide	0.3	24.5 $\pm$ 1.5	72.7%
Sendide	1.0	28.9 $\pm$ 0.9	97.1%

\*p<0.05, \*\*p<0.01 compared to vehicle. Cut-off time = 30s.

### Table 2: Pharmacokinetic Profile of Intrathecal Sendide (1.0 $\mu$ g) in Mouse CSF

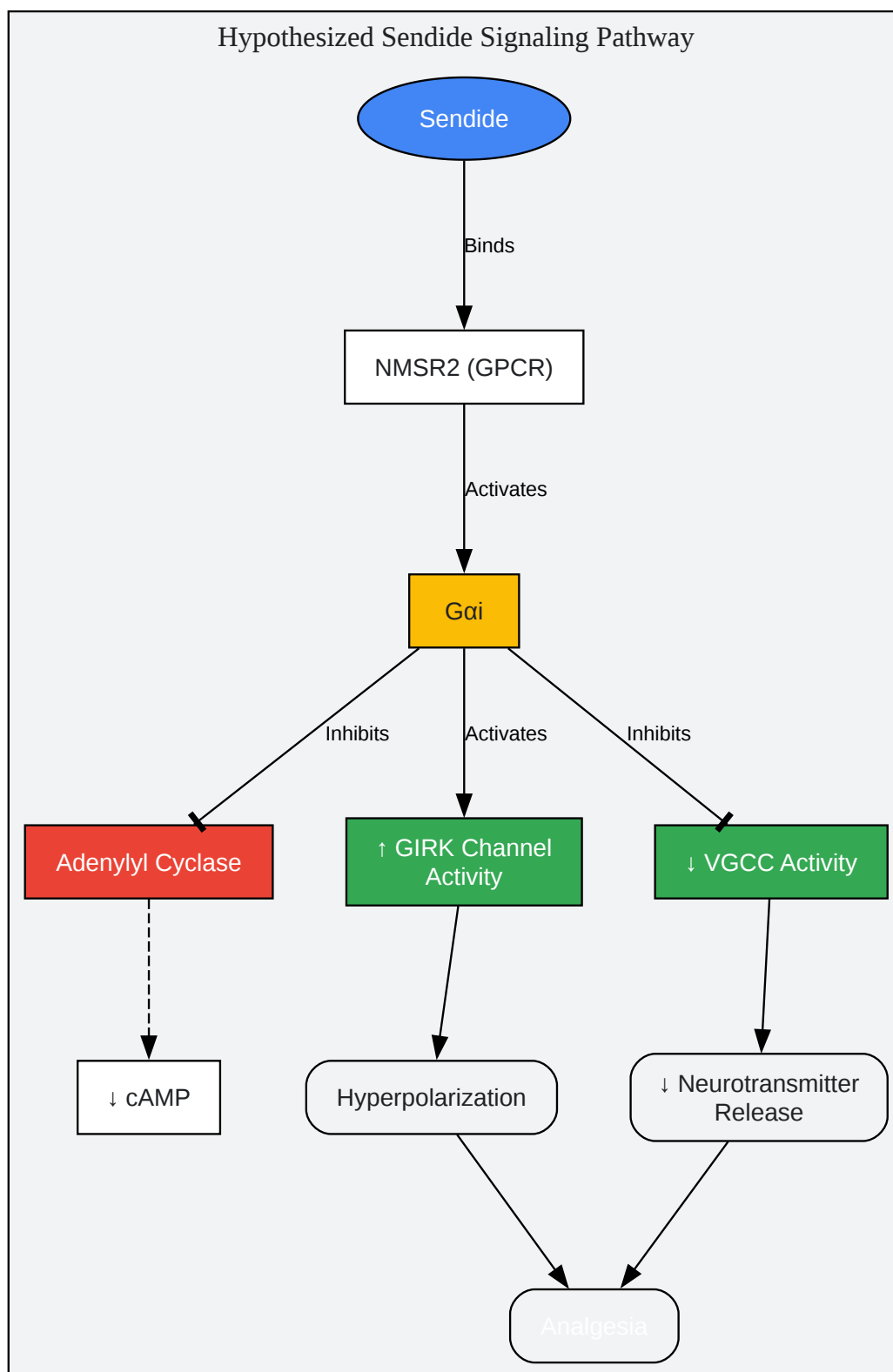
Time Post-Injection	CSF Concentration (ng/mL) (Mean $\pm$ SEM)
5 minutes	185.4 $\pm$ 22.1
15 minutes	98.6 $\pm$ 15.7
30 minutes	45.2 $\pm$ 9.8
60 minutes	15.1 $\pm$ 4.3
120 minutes	< 5.0 (Below LLOQ)

## Visualizations



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Caption: Workflow for assessing **Sendide**'s analgesic and pharmacokinetic properties.



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Caption: **Sendide**'s proposed mechanism of action via the NMSR2 receptor.

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